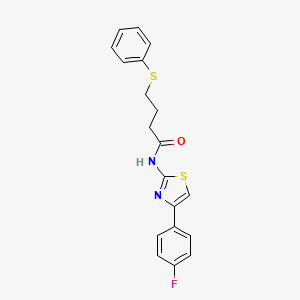

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide

Description

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS2/c20-15-10-8-14(9-11-15)17-13-25-19(21-17)22-18(23)7-4-12-24-16-5-2-1-3-6-16/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBUMHDHCJNWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. One possible route could include:

Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction.

Attachment of the Phenylthio Group: This step might involve a nucleophilic substitution reaction where a phenylthio group is attached to the butanamide backbone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups or to form derivatives.

Reduction: Reduction reactions could be used to modify the thiazole ring or other parts of the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to introduce new groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Anticancer Properties

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide has been investigated for its anticancer properties. Studies have shown that compounds containing thiazole and phenyl groups exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : A structure-activity relationship study demonstrated that derivatives of thiazole, including this compound, showed potent activity against breast and ovarian cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism of Action : The compound is believed to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation . In vitro studies have shown that it can significantly decrease levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

- Findings : It has been reported to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy suggests a potential role in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

- Formation of thiazole derivatives.

- Coupling with phenylthio groups.

- Finalization through acylation to form the amide bond.

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their function and affecting cellular pathways.

Comparison with Similar Compounds

Key Observations :

- The main compound’s thioether (S-phenyl) group distinguishes it from sulfonamide or sulfonyl-containing analogs (e.g., compounds [7–9] and ), which may alter solubility and electronic effects.

Spectral Data Comparison

Infrared (IR) Spectroscopy

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide is a synthetic compound characterized by its unique structural components, including a thiazole ring, a fluorophenyl group, and a phenylthio group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- Chemical Formula : C17H16FN3OS

- Molecular Weight : 341.39 g/mol

- CAS Number : 922885-90-3

- IUPAC Name : this compound

The compound's structure is pivotal to its biological activity, influencing how it interacts with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance metabolic stability and alter the compound's binding affinity compared to similar compounds lacking this modification.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

- Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting tumor cell proliferation in vitro.

Antimicrobial Activity Study

In a study examining the antimicrobial efficacy of various thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value of approximately 15 µM against Staphylococcus aureus, demonstrating moderate antibacterial activity .

Anti-inflammatory Mechanism

A study explored the anti-inflammatory mechanisms of thiazole derivatives, revealing that this compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory conditions .

Anticancer Activity

In vitro assays conducted on various cancer cell lines demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound showed an IC50 value of 10 µM, indicating significant cytotoxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| N-(4-chlorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide | Structure | 20 | Moderate antibacterial |

| N-(4-bromophenyl)thiazol-2-yl)-4-(phenylthio)butanamide | Structure | 25 | Moderate antibacterial |

| N-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine | Structure | 18 | Anticancer |

The fluorine substitution appears to enhance the biological activity compared to chlorine or bromine counterparts, suggesting that halogen choice significantly influences pharmacological properties.

Q & A

Q. What are the key synthetic methodologies for preparing N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization to form the thiazole ring and subsequent functionalization. For example, sulfonation steps (e.g., oxidation of sulfide to sulfone using H₂O₂ in methanol/THF) and amidation (e.g., coupling 4-sulfonylbutanoic acid with a thiazole-2-amine using carbodiimide reagents) are critical . Optimizing stoichiometry, solvent polarity, and temperature (e.g., dichloromethane for sulfonylation at room temperature) can mitigate side reactions and improve yields. Lower yields in amidation steps may require excess coupling agents or purification via crystallization (e.g., acetone recrystallization) .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : ^1H and ^13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl groups) and carbon connectivity .

- LCMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C-S bond ~1.7 Å in thiazole) and dihedral angles, confirming stereoelectronic effects .

Q. What are the standard protocols for purity assessment and analytical characterization?

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% typical for bioactive studies) .

- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (tolerance ±0.4%) .

- Melting point : Consistency with literature values (e.g., 138–141°C for thiazole intermediates) indicates crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar thiazole derivatives?

Discrepancies in IC₅₀ values (e.g., 0.9–35 µM for thiazole carboxamides ) may arise from substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., -CF₃) enhance target binding via hydrophobic interactions, while electron-donating groups (e.g., -OCH₃) may reduce potency .

- QSAR studies : Use Hammett constants or molecular docking to correlate substituent effects with activity .

- Assay standardization : Control cell line variability (e.g., HEK293 vs. HeLa) and incubation times to minimize false positives .

Q. What strategies are effective in improving metabolic stability for in vivo studies?

- Structural modifications : Introduce fluorinated groups (e.g., 4-fluorophenyl) to block oxidative metabolism .

- Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability .

- Plasma stability assays : Incubate compounds in rodent plasma (37°C, 24h) and monitor degradation via LCMS .

Q. How can synthetic challenges, such as low regioselectivity in thiazole cyclization, be addressed?

- Catalytic optimization : Use AlCl₃ or ZnCl₂ to favor 2-aminothiazole formation over regioisomers .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12h) and improve yield via controlled heating .

- Protecting groups : Temporarily block reactive sites (e.g., -NH₂ with Boc groups) during multi-step syntheses .

Q. What computational tools are recommended for studying the mechanism of action of this compound?

- Molecular docking (AutoDock Vina) : Simulate binding to targets like BRAF V600E kinase (PDB ID: 3OG7) to identify key interactions (e.g., hydrogen bonds with thiazole nitrogen) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on RMSD (<2 Å) and ligand-protein contact maps .

- Pharmacophore modeling (MOE) : Map essential features (e.g., hydrophobic phenylthio moiety) for scaffold optimization .

Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate anticancer activity?

- Cell viability assays : Use MTT or resazurin in triplicate across a logarithmic concentration range (e.g., 1 nM–100 µM) .

- Positive controls : Include cisplatin or doxorubicin to validate assay sensitivity.

- Synergy studies : Combine with standard chemotherapeutics (e.g., paclitaxel) and calculate combination index (CI) via CompuSyn .

Q. What are best practices for characterizing reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.